molecular formula C15H12O3 B031767 2-Oxo-3-(4-phenylphenyl)propanoic acid CAS No. 91853-46-2

2-Oxo-3-(4-phenylphenyl)propanoic acid

Cat. No.: B031767
CAS No.: 91853-46-2
M. Wt: 240.25 g/mol
InChI Key: YLSFJNHIOYAOHZ-UHFFFAOYSA-N
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Description

2-Oxo-3-(4-phenylphenyl)propanoic acid, also known as [1,1’-biphenyl]-4-yl-2-oxopropanoic acid, is an organic compound with the molecular formula C15H12O3. This compound is characterized by the presence of a biphenyl group attached to a propanoic acid moiety with an oxo group at the second carbon. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(4-phenylphenyl)propanoic acid typically involves the condensation of benzaldehyde with acetophenone followed by oxidation. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-(4-phenylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxo-3-(4-phenylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in the inflammatory response, thereby reducing pain and inflammation. It may also interact with receptors in the central nervous system, contributing to its analgesic effects.

Comparison with Similar Compounds

    4-Biphenylylpyruvic Acid: Similar structure but with a pyruvic acid moiety.

    2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic Acid: Contains methoxy groups on the aromatic rings.

Uniqueness: 2-Oxo-3-(4-phenylphenyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

2-oxo-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSFJNHIOYAOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91853-46-2
Record name 2-oxo-3-(4-phenylphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

40 g of Potassium t-butoxide was added to 150 ml of diethyl oxalate in small portions with stirring. After the initial exothermic reaction subsided, the reaction mixture was heated on a steam bath under nitrogen in order to dissolve solids. After cooling down to room temperature, 79 g of 4-biphenyl acetic acid methyl ester was added in one portion. The mixture was stirred at 60°-70° C. for 2 hours while low boiling material was removed under vaccum. On cooling to room temperature, the viscous residue was stirred with 200 ml of ether and 350 ml of water with cooling. The ether layer was separated and extracted once with 100 ml of water. The aqueous layers were combined, extracted once with ether, made acidic with concentrated HCl (cooling) and extracted with 2×300 ml of ether. Some solids did not dissolve in the ether layer and were filtered. The ether layer was then evaporated to dryness. and the semi solid residue was combined with the preceeding solids. A mixture of 160 ml of conc. HCl and 350 ml of acetic acid was added to the solids and heated under reflux for 21/2 hours. On cooling down to ca. 50° C. a solid preciptated, which was filtered and washed with 150 ml of water. The wet solid was stirred with 150 ml of acetonitrile for five minutes, then filtered and dried under high vaccum at room temperature for 3 hours. 42.2 g of the title compound m.p. 215°-218° C. were obtained.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two

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